PH-797804

Catalog No.
S539339
CAS No.
586379-66-0
M.F
C22H19BrF2N2O3
M. Wt
477.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PH-797804

CAS Number

586379-66-0

Product Name

PH-797804

IUPAC Name

3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-N,4-dimethylbenzamide

Molecular Formula

C22H19BrF2N2O3

Molecular Weight

477.3 g/mol

InChI

InChI=1S/C22H19BrF2N2O3/c1-12-4-5-14(21(28)26-3)9-18(12)27-13(2)8-19(20(23)22(27)29)30-11-15-6-7-16(24)10-17(15)25/h4-10H,11H2,1-3H3,(H,26,28)

InChI Key

KCAJXIDMCNPGHZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC)N2C(=CC(=C(C2=O)Br)OCC3=C(C=C(C=C3)F)F)C

Solubility

soluble in DMSO

Synonyms

PH 797804, PH-797804, PH797804

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC)N2C(=CC(=C(C2=O)Br)OCC3=C(C=C(C=C3)F)F)C

Description

The exact mass of the compound 3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide is 476.05471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of pyridone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of p38 Mitogen-Activated Protein Kinase (p38α MAPK)

The primary research focus for 3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide, also identified by the codes BDBM50314073 and CHEMBL1088751, lies in its potential to inhibit p38 mitogen-activated protein kinase (p38α MAPK). This enzyme plays a crucial role in inflammatory responses and cellular stress signaling pathways .

Studies have shown that BDBM50314073 demonstrates binding affinity to p38α MAPK. Reported inhibition constants (Ki) are in the nanomolar range (2.90 nM and 5.80 nM) . Further research is needed to fully understand the mechanism of this inhibition and its potential therapeutic applications in inflammatory diseases.

PH-797804 is a small molecule compound identified as a potent and selective inhibitor of p38 mitogen-activated protein kinases (MAPK), specifically targeting p38α and p38β isoforms. Its chemical structure is defined by the IUPAC name 3-{3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxo-1,2-dihydropyridin-1-yl}-N,4-dimethylbenzamide, with a molecular formula of C22H19BrF2N2O3 and a CAS number of 586379-66-0. PH-797804 has been primarily investigated for its potential therapeutic applications in treating inflammatory diseases, including osteoarthritis and rheumatoid arthritis .

There is no current information available on the mechanism of action of this compound. The presence of the pyridinone core and the various substituent groups suggests potential for biological activity, but its specific target or mode of action requires further investigation.

  • The presence of bromine suggests potential for irritation or other health effects upon exposure.
  • The aromatic rings might raise concerns about potential carcinogenicity, although the specific configuration of the molecule would need to be evaluated for risk assessment.
, particularly focusing on the formation of the N-aryl pyridinone structure. The compound is derived from systematic structural modifications of initial lead compounds identified through high-throughput screening. Key reactions include:

  • Formation of the Pyridinone Core: The synthesis begins with the construction of the dihydropyridinone framework, which is crucial for its biological activity.
  • Bromination and Fluorination: The introduction of bromine and fluorine substituents enhances the compound's selectivity and potency against p38 MAPK.
  • Amide Bond Formation: The final step typically involves forming an amide bond between the pyridinone and a dimethylbenzamide moiety to yield PH-797804 .

PH-797804 exhibits significant anti-inflammatory properties by inhibiting p38 MAPK activity. This inhibition disrupts downstream signaling pathways involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. In preclinical studies, PH-797804 demonstrated efficacy in various models of chronic inflammation, significantly alleviating symptoms associated with conditions like rheumatoid arthritis and osteoarthritis .

The synthesis methods for PH-797804 have been detailed in several studies, emphasizing a multi-step process that includes:

  • Chiral Synthesis: Utilizing chiral intermediates to ensure the desired stereochemistry of the compound.
  • Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, solvent choice, and reaction time to maximize yield and purity.
  • Purification Techniques: Employing chromatographic methods to isolate and purify the final product .

PH-797804 is under investigation for its therapeutic potential in treating various inflammatory diseases, particularly:

  • Osteoarthritis: A degenerative joint disease characterized by inflammation and pain.
  • Rheumatoid Arthritis: An autoimmune disorder causing chronic inflammation in joints.
  • Other Inflammatory Conditions: Potential applications in broader inflammatory diseases due to its mechanism of action targeting p38 MAPK .

Interaction studies have shown that PH-797804 selectively binds to p38 MAPK with a low nanomolar IC50 value, indicating high potency. Its selectivity profile has been characterized through various assays that measure its binding affinity against other kinases, demonstrating minimal off-target effects. This selectivity is crucial for reducing potential side effects associated with non-specific kinase inhibitors .

PH-797804 belongs to a class of compounds known as p38 MAPK inhibitors. Similar compounds include:

  • VX-702: Another selective p38 MAPK inhibitor that has undergone clinical trials for rheumatoid arthritis.
  • SB 203580: A well-known p38 MAPK inhibitor used extensively in research settings.
  • BIRB 796: A compound with similar activity but different chemical structure.

Comparison Table

CompoundChemical StructureSelectivityClinical Status
PH-797804N/AHighPhase II Clinical Trials
VX-702N/AModerateCompleted Clinical Trials
SB 203580N/ALowResearch Use
BIRB 796N/AModerateResearch Use

PH-797804's uniqueness lies in its high selectivity for p38α/β isoforms compared to other compounds in this class, which often exhibit broader kinase inhibition profiles . This selectivity potentially translates into improved therapeutic outcomes with fewer side effects.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

476.05471 g/mol

Monoisotopic Mass

476.05471 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SI09I1V827
GEL7GRJ3R6

Other CAS

1358027-80-1
586379-66-0

Wikipedia

PH-797804

Dates

Modify: 2023-08-15
1: Singh D, Siew L, Christensen J, Plumb J, Clarke GW, Greenaway S, Perros-Huguet C, Clarke N, Kilty I, Tan L. Oral and inhaled p38 MAPK inhibitors: effects on inhaled LPS challenge in healthy subjects. Eur J Clin Pharmacol. 2015 Oct;71(10):1175-84. doi: 10.1007/s00228-015-1920-1. Epub 2015 Aug 13. PubMed PMID: 26265232; PubMed Central PMCID: PMC4564450.
2: Gupta J, Igea A, Papaioannou M, Lopez-Casas PP, Llonch E, Hidalgo M, Gorgoulis VG, Nebreda AR. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors. Oncotarget. 2015 Apr 20;6(11):8539-51. PubMed PMID: 25890501; PubMed Central PMCID: PMC4496165.
3: Norman P. Investigational p38 inhibitors for the treatment of chronic obstructive pulmonary disease. Expert Opin Investig Drugs. 2015 Mar;24(3):383-92. doi: 10.1517/13543784.2015.1006358. Epub 2015 Jan 20. Review. PubMed PMID: 25599809.
4: Singh D. P38 inhibition in COPD; cautious optimism. Thorax. 2013 Aug;68(8):705-6. doi: 10.1136/thoraxjnl-2013-203498. Epub 2013 Apr 23. PubMed PMID: 23611882.
5: MacNee W, Allan RJ, Jones I, De Salvo MC, Tan LF. Efficacy and safety of the oral p38 inhibitor PH-797804 in chronic obstructive pulmonary disease: a randomised clinical trial. Thorax. 2013 Aug;68(8):738-45. doi: 10.1136/thoraxjnl-2012-202744. Epub 2013 Mar 28. PubMed PMID: 23539534.
6: Xing L, Devadas B, Devraj RV, Selness SR, Shieh H, Walker JK, Mao M, Messing D, Samas B, Yang JZ, Anderson GD, Webb EG, Monahan JB. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate. ChemMedChem. 2012 Feb 6;7(2):273-80. doi: 10.1002/cmdc.201100439. Epub 2011 Dec 15. PubMed PMID: 22174080.
7: Selness SR, Devraj RV, Devadas B, Walker JK, Boehm TL, Durley RC, Shieh H, Xing L, Rucker PV, Jerome KD, Benson AG, Marrufo LD, Madsen HM, Hitchcock J, Owen TJ, Christie L, Promo MA, Hickory BS, Alvira E, Naing W, Blevis-Bal R, Messing D, Yang J, Mao MK, Yalamanchili G, Vonder Embse R, Hirsch J, Saabye M, Bonar S, Webb E, Anderson G, Monahan JB. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase. Bioorg Med Chem Lett. 2011 Jul 1;21(13):4066-71. doi: 10.1016/j.bmcl.2011.04.121. Epub 2011 May 11. PubMed PMID: 21641211.
8: Hope HR, Anderson GD, Burnette BL, Compton RP, Devraj RV, Hirsch JL, Keith RH, Li X, Mbalaviele G, Messing DM, Saabye MJ, Schindler JF, Selness SR, Stillwell LI, Webb EG, Zhang J, Monahan JB. Anti-inflammatory properties of a novel N-phenyl pyridinone inhibitor of p38 mitogen-activated protein kinase: preclinical-to-clinical translation. J Pharmacol Exp Ther. 2009 Dec;331(3):882-95. doi: 10.1124/jpet.109.158329. Epub 2009 Aug 31. PubMed PMID: 19720877.
9: Xing L, Shieh HS, Selness SR, Devraj RV, Walker JK, Devadas B, Hope HR, Compton RP, Schindler JF, Hirsch JL, Benson AG, Kurumbail RG, Stegeman RA, Williams JM, Broadus RM, Walden Z, Monahan JB. Structural bioinformatics-based prediction of exceptional selectivity of p38 MAP kinase inhibitor PH-797804. Biochemistry. 2009 Jul 14;48(27):6402-11. doi: 10.1021/bi900655f. PubMed PMID: 19496616.

Explore Compound Types